molecular formula C5H8F2O3 B6157654 4,4-difluoro-2-hydroxy-2-methylbutanoic acid CAS No. 1824425-67-3

4,4-difluoro-2-hydroxy-2-methylbutanoic acid

Cat. No.: B6157654
CAS No.: 1824425-67-3
M. Wt: 154.11 g/mol
InChI Key: RKODEFGIEHTHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-difluoro-2-hydroxy-2-methylbutanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound is known for its unique structural features, including the presence of two fluorine atoms and a hydroxyl group attached to a butanoic acid backbone. It is also referred to as a GSK-3 inhibitor, indicating its potential use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-2-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-difluoro-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.

    Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes. As a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    4,4-difluoro-2-hydroxybutanoic acid: Lacks the methyl group present in 4,4-difluoro-2-hydroxy-2-methylbutanoic acid.

    2-hydroxy-2-methylbutanoic acid: Does not contain fluorine atoms.

    4,4-difluoro-2-methylbutanoic acid: Lacks the hydroxyl group.

Uniqueness

This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a methyl group in its structure. This unique combination contributes to its specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1824425-67-3

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

4,4-difluoro-2-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H8F2O3/c1-5(10,4(8)9)2-3(6)7/h3,10H,2H2,1H3,(H,8,9)

InChI Key

RKODEFGIEHTHGB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)F)(C(=O)O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.